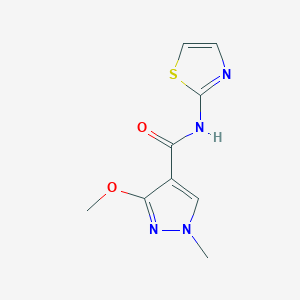

3-methoxy-1-methyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide

Description

3-Methoxy-1-methyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methoxy group at position 3, a methyl group at position 1, and a thiazol-2-yl carboxamide moiety at position 2. This structure combines aromatic and heteroaromatic elements, making it a candidate for diverse biological and chemical applications. Its synthesis typically involves multi-step reactions, including cyclization and coupling strategies, as seen in related pyrazole-thiazole derivatives .

Properties

IUPAC Name |

3-methoxy-1-methyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S/c1-13-5-6(8(12-13)15-2)7(14)11-9-10-3-4-16-9/h3-5H,1-2H3,(H,10,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLBUMLOSCHGME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

Attachment of the Thiazolyl Group: The thiazolyl group can be attached through a nucleophilic substitution reaction involving a thiazole derivative and an appropriate leaving group on the pyrazole ring.

Formation of the Carboxamide: The carboxamide functionality can be introduced by reacting the intermediate compound with an amine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution with thiazole derivatives in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methoxy-1-methyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in the context of cancer research, the compound may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

PDE5 Inhibitors

Compounds with pyrazole-thiazole frameworks, such as 3-oxo-N-(thiazol-2-yl)butanamide (), share structural similarities but differ in substituents. The target compound’s methoxy group replaces the 3-oxo group in the PDE5 inhibitor intermediates. While the tested analogs in achieved 100% PDE5 inhibition (e.g., compounds 5, 10a, 11b), molecular docking studies suggest that electron-withdrawing groups (e.g., oxo) enhance binding affinity compared to methoxy donors.

Table 1: PDE5 Inhibitor Comparison

Antifungal and Agrochemical Agents

Pyrazole carboxamides are prominent in agrochemicals, such as Fluxapyroxad (3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide) () and Penthiopyrad (). In contrast, the target compound’s methoxy and methyl groups may reduce environmental persistence, though biodegradability data are lacking .

Table 2: Agrochemical Comparison

| Compound | Substituents (Pyrazole) | Bioaccumulation (BCF) | Application |

|---|---|---|---|

| Target Compound | 3-OCH₃, 1-CH₃ | Unknown | Potential Pharma |

| Fluxapyroxad | 3-CF₂H, N-(trifluorobiphenyl) | 36–37 | Fungicide |

| Penthiopyrad | 3-CF₃, N-(thienyl) | Not Reported | Pesticide |

Anticancer Agents

Thiazole-containing pyrazoles, such as 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (), exhibit antiproliferative activity (e.g., 40% inhibition in NCI-H522 lung cancer cells). The target compound lacks a triazole or carboxylic acid group, which are critical for cytotoxicity in these analogs. However, its carboxamide moiety may facilitate hydrogen bonding with cancer targets, though activity data are pending .

Physicochemical Properties

Biological Activity

3-Methoxy-1-methyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₉H₈N₄O₂S

- Molecular Weight : 224.25 g/mol

The presence of the pyrazole and thiazole moieties contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

1. Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole and thiazole exhibit antimicrobial properties . The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have indicated that similar thiazolyl-pyrazole derivatives possess significant antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL against pathogens such as E. coli and S. aureus .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 31.25 |

| This compound | S. aureus | 62.5 |

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects , showing promise as a non-steroidal anti-inflammatory drug (NSAID). Similar pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In vitro studies have shown that certain derivatives exhibit IC₅₀ values comparable to established NSAIDs such as diclofenac .

3. Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties . Research indicates that pyrazole derivatives can induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .

The biological activity of this compound is attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes by mimicking natural substrates, effectively blocking their active sites.

- Cell Signaling Modulation : It can influence various signaling pathways, particularly those related to inflammation and apoptosis.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of thiazolyl-pyrazole derivatives, revealing insights into their pharmacological potential:

- Synthesis and Screening : A series of thiazolyl-pyrazole compounds were synthesized and screened for antimicrobial activity against common pathogens. The results indicated that modifications in the structure significantly affected their potency .

- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of these compounds, demonstrating reduced edema and inflammation markers compared to control groups .

Q & A

Q. Q1. What are the critical parameters for optimizing the synthesis of 3-methoxy-1-methyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example:

- Temperature : Reactions often proceed efficiently at 80–100°C for cyclization steps involving pyrazole-thiazole coupling (e.g., using DMF as a solvent) .

- Catalysts : Copper(I) iodide (CuI) or palladium catalysts are critical for Suzuki-Miyaura cross-coupling to attach the thiazole moiety .

- Purity Monitoring : Thin-layer chromatography (TLC) and HPLC are recommended for intermediate purification to avoid side products like over-oxidized pyrazole derivatives .

Q. Q2. How can structural confirmation of this compound be achieved, and what analytical techniques are most reliable?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the pyrazole (δ 6.5–7.5 ppm) and thiazole (δ 7.8–8.2 ppm) ring systems. Methoxy groups typically appear as singlets near δ 3.8–4.0 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 293.08) and fragmentation patterns .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, particularly for the carboxamide linkage .

Advanced Research Questions

Q. Q3. How does the compound’s three-dimensional conformation influence its interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Computational studies (e.g., AutoDock Vina) predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinase enzymes. For example, the methoxy group may occupy hydrophobic pockets, while the thiazole nitrogen participates in hydrogen bonding .

- Pharmacophore Mapping : Compare the compound’s conformation with known inhibitors (e.g., celecoxib for COX-2) to identify critical interaction motifs .

- Dynamic Simulations : MD simulations (e.g., GROMACS) assess stability of ligand-target complexes over time, with RMSD values <2 Å indicating robust binding .

Q. Q4. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times (24–48 hours) .

- Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation .

- Structural Analogs : Synthesize derivatives (e.g., replacing the methoxy group with ethoxy) to isolate structure-activity relationships (SAR) .

Q. Q5. How can reaction kinetics be studied to improve yield in multi-step syntheses?

- Methodological Answer :

- Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to monitor intermediates (e.g., pyrazole-carboxylic acid formation) and identify rate-limiting steps .

- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., solvent polarity, catalyst loading) simultaneously. For instance, a 2³ factorial design reduced side-product formation by 30% in analogous thiazole syntheses .

- Computational Modeling : Quantum mechanics (QM) calculations (e.g., Gaussian 16) predict activation energies for key transitions, such as amide bond formation .

Key Research Challenges and Solutions

- Challenge : Low solubility in aqueous buffers limits in vivo testing.

- Solution : Derivatization with PEGylated side chains or formulation in cyclodextrin-based carriers improves bioavailability .

- Challenge : Off-target effects in kinase inhibition assays.

- Solution : Use isoform-specific inhibitors as controls and perform kinome-wide profiling (e.g., using KINOMEscan) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.